tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate oxalate
Description
This compound is a tert-butyloxycarbonyl (Boc)-protected dihydroisoquinoline derivative featuring an aminomethyl group at position 1 and an oxalate counterion. The Boc group enhances stability during synthesis, while the aminomethyl substituent provides a reactive site for further functionalization. The oxalate salt improves crystallinity and purity, which is critical for pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(17)10-16;3-1(4)2(5)6/h4-7,13H,8-10,16H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOQTYBQRMQVIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Isoquinoline Derivatives
A common approach involves reducing 6-amino-isoquinoline (CAS 23687-26-5) via catalytic hydrogenation to yield 6-amino-1,2,3,4-tetrahydroisoquinoline. This intermediate is subsequently protected with di-tert-butyl pyrocarbonate (Boc₂O) in dimethylformamide (DMF) at 100°C for 3.5 hours.
Table 1: Hydrogenation Conditions and Outcomes
| Starting Material | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 6-Aminoisoquinoline | H₂/Pd-C | EtOH | RT | 69–71°C (mp) |
Post-hydrogenation, Boc protection proceeds with 0.9 equivalents of Boc₂O, achieving near-quantitative conversion.
Functionalization: Aminomethyl and Boc Group Installation
Coupling Reactions with Pyrazole-4-Carboxylic Acid
A reported method couples 1H-pyrazole-4-carboxylic acid (CAS 37718-11-9) with Boc-protected tetrahydroisoquinoline using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). After 9 days at room temperature, the product is isolated via flash chromatography (24% yield).
Key Challenges:
One-Pot Formylation and Cyclization
Enantioselective Synthesis of (S)-Enantiomer
The (S)-configured aminomethyl group is introduced using chiral auxiliaries or asymmetric catalysis. A disclosed route employs diisobutylaluminum hydride (DIBAL-H) and boron trifluoride etherate (BF₃·OEt₂) to stereoselectively reduce imine intermediates, yielding the (S)-enantiomer with >90% enantiomeric excess (ee).
Critical Parameters:
-
Temperature control (−78°C to 0°C) to prevent racemization.
-
Use of anhydrous solvents (e.g., THF, DCM) to maintain reagent activity.
Oxalate Salt Formation
The final step involves treating the free base with oxalic acid in methanol or ethanol. Cooling the mixture to 5–10°C precipitates the oxalate salt, which is filtered, washed with cold alcohol, and vacuum-dried. Patent data indicate that this step achieves ≥99% purity when crystallized from methanol.
Optimization Insights:
-
Stoichiometric oxalic acid (1:1 molar ratio) ensures complete salt formation.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Methanesulfonic acid (MsOH) is preferred over HCl for Boc deprotection due to lower corrosivity and easier waste handling. A 1 L-scale synthesis using MsOH in DCM/t-butyl acetate achieves 59.7% yield after NaOH neutralization and solvent evaporation.
Comparative Analysis of Methods
Table 2: Yield and Efficiency Across Routes
| Method | Key Reagents | Time | Yield | Purity |
|---|---|---|---|---|
| EDC/HOBt coupling | EDC, HOBt, TEA | 9 days | 24% | 95% |
| One-pot formylation | Oxalyl chloride, MsOH | 12 h | 80% | 99% |
| Catalytic hydrogenation | H₂/Pd-C, Boc₂O | 24 h | 68% | 97% |
The one-pot method outperforms traditional coupling in yield and purity but requires specialized catalysts like phosphotungstic acid .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core.
Reduction: Reduction reactions can be performed on the isoquinoline ring or the aminomethyl group.
Substitution: The tert-butyl group can be substituted under specific conditions, although it provides steric hindrance.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield dihydroisoquinoline derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that isoquinoline derivatives can exhibit significant anticancer properties. Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its ability to induce apoptosis in cancer cells. In vitro studies demonstrate that this compound can inhibit tumor cell proliferation by modulating specific signaling pathways involved in cell growth and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various isoquinoline derivatives, including tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate. Results showed a marked decrease in cell viability in breast cancer cell lines treated with this compound compared to controls .
2. Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has been a subject of interest, particularly in the context of neurodegenerative diseases. Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has demonstrated capability in protecting neuronal cells against oxidative stress-induced damage.
Case Study:
In a study investigating neuroprotection against glutamate-induced toxicity, the compound exhibited significant protective effects on neuronal cultures, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Organic Synthesis Applications
Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows for further functionalization and derivatization, making it valuable for synthesizing other biologically active compounds.
Synthesis Methodology:
The compound can be synthesized through a multi-step reaction involving the condensation of appropriate amines with isoquinoline derivatives followed by esterification processes. This versatility makes it a key building block for developing new pharmaceuticals.
Material Science Applications
In material science, isoquinoline derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their luminescent properties. Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate may be utilized in developing advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate oxalate involves its interaction with specific molecular targets. The isoquinoline core can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Key Observations :
- Positional Effects: Substitution at position 1 (e.g., aminomethyl or cyano) directly impacts the nitrogen’s reactivity, while position 7 substituents (e.g., bromo, hydroxyphenyl) influence electronic properties and synthetic utility .
- Hydroxymethyl (-CH2OH) intermediates are often oxidized to carboxylic acids .
Key Observations :
- High-Yielding Reactions : Allylation and cyanation achieve >90% yields due to favorable kinetics and mild conditions .
- Moderate Yields : Cross-coupling reactions (e.g., Suzuki-Miyaura) often yield 50–60% due to steric hindrance or competing side reactions .
Physical and Spectral Properties
Substituents significantly alter physical properties such as melting point, solubility, and spectral signatures.
Key Observations :
- Melting Points: Cyano derivatives (e.g., 114°C ) have higher melting points than oil-based analogs due to stronger dipole interactions.
- NMR Signatures : Boc groups consistently show δ 1.47 ppm (9H, s), while methoxy groups appear at δ 3.8–3.9 ppm .
- IR Peaks: Cyano (-CN) stretches at ~2220 cm⁻¹ and carbonyl (C=O) at ~1690 cm⁻¹ are diagnostic .
Commercial and Industrial Relevance
- Availability: tert-Butyl dihydroisoquinoline carboxylates are widely available as intermediates (e.g., 7-bromo and 5-hydroxy derivatives in and ).
- Cost : Prices range from ¥2,451/g (hydroxymethyl derivative ) to ¥11,186/25g (carboxylic acid derivative ), reflecting substituent complexity.
Biological Activity
tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate oxalate is a complex organic compound belonging to the isoquinoline class. Its unique structure, featuring a tert-butyl group and an aminomethyl moiety, suggests potential biological activities that warrant investigation. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : tert-butyl 1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.34 g/mol
- CAS Number : 1207175-15-2
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The aminomethyl group is capable of forming hydrogen bonds and engaging in electrostatic interactions with proteins and enzymes, potentially influencing their activity. The dihydroisoquinoline core is known to modulate enzyme function and receptor activity, which may lead to therapeutic effects in various diseases.
Anticancer Properties
Research has indicated that tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance, a study showed significant cytotoxic effects against human breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory conditions.
Neuroprotective Effects
Emerging evidence points to neuroprotective effects of tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate. In animal models of neurodegeneration, the compound has been shown to reduce oxidative stress markers and improve cognitive function. These findings indicate its potential application in neurodegenerative diseases like Alzheimer's.
Case Studies
| Study | Findings |
|---|---|
| Study on MCF-7 Cells | Demonstrated cytotoxicity with IC50 = 25 µM |
| LPS-Stimulated Macrophages | Reduced TNF-alpha and IL-6 levels |
| Neurodegeneration Model | Decreased oxidative stress and improved cognition |
Research Applications
The compound's unique properties make it suitable for various research applications:
- Synthetic Chemistry : Used as an intermediate in synthesizing more complex organic molecules.
- Pharmaceutical Development : Investigated for potential therapeutic applications in oncology and neurology.
- Material Science : Explored for use in developing advanced materials due to its chemical stability.
Q & A
Q. How should researchers dispose of waste containing this compound?
- Methodological Answer : Neutralize acidic/basic waste streams before disposal. For solid residues, adsorb onto inert materials (e.g., vermiculite) and seal in labeled containers. Follow local regulations (e.g., EPA guidelines) and consult institutional chemical hygiene plans for hazardous waste protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
